molecular formula C21H24N2O5 B11250100 N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide

Cat. No.: B11250100
M. Wt: 384.4 g/mol
InChI Key: JMCFTULWHRIHIR-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide is a complex organic compound characterized by the presence of a benzodioxole ring, a morpholine ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the 1,3-benzodioxole ring, which can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Morpholine Ring: The benzodioxole intermediate is then reacted with an appropriate alkylating agent to introduce the morpholine ring. This step often requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling with 4-Methoxybenzoyl Chloride: The final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and morpholine rings may facilitate binding to specific sites, while the methoxybenzamide group can modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide is unique due to the combination of its structural elements. The presence of both a benzodioxole and a morpholine ring, along with a methoxybenzamide group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-methoxybenzamide

InChI

InChI=1S/C21H24N2O5/c1-25-17-5-2-15(3-6-17)21(24)22-13-18(23-8-10-26-11-9-23)16-4-7-19-20(12-16)28-14-27-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,22,24)

InChI Key

JMCFTULWHRIHIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4

Origin of Product

United States

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